Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Description
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (CAS: 637750-84-6, molecular formula: C₁₇H₁₆O₆) is a benzoate ester featuring a 2,4-dihydroxyphenyl group linked via a ketone-containing ethoxy spacer. Its structure includes two phenolic hydroxyl groups, which may confer hydrogen-bonding capabilities and antioxidant properties, making it a candidate for pharmacological and synthetic applications.
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-2-22-17(21)11-3-6-13(7-4-11)23-10-16(20)14-8-5-12(18)9-15(14)19/h3-9,18-19H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTLDMOMHZQGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with biological targets .
Comparison with Similar Compounds
Substituted Oxothiazolidine Benzoates
Key Compounds :
- Ethyl 4-[2-(3-chlorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4b)
- Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methoxybenzamido)-4-oxothiazolidin-3-yl]benzoate (4f)
- Ethyl 4-[2-(2-bromobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4h)
Comparison :
- Structural Features : These compounds incorporate oxothiazolidine rings and halogen/methoxy substituents, unlike the dihydroxyphenyl group in the target compound.
- Biological Activity : These derivatives exhibit potent ALR1 (aldose reductase) inhibition, with IC₅₀ values ranging from 0.02 to 0.07 µM , surpassing the reference drug sorbinil .
- Significance : The chloro, methoxy, and bromo groups enhance enzyme binding affinity, suggesting that electron-withdrawing substituents improve inhibitory potency.
Phenacyl Benzoate Derivatives
Key Compounds :
Comparison :
- Structural Features : These derivatives replace the dihydroxyphenyl group with chlorophenyl or dichlorophenyl moieties and vary in ester substituents (hydroxy vs. methoxy).
- Applications : Used as synthetic intermediates for heterocycles (e.g., oxazoles, imidazoles) and photo-removable protecting groups .
Chromen-Linked Benzoates
Key Compound :
Comparison :
- Structural Features : Incorporates a chromen-4-one core, increasing structural complexity compared to the target compound.
- Functional Impact : The chromen moiety may enhance UV absorption or fluorescence properties, relevant for materials science or imaging applications.
Amino-Functionalized Benzoates
Key Compounds :
- Camostat Mesylate ([4-[2-(dimethylamino)-2-oxoethoxy]phenyl] benzoate)
- Ethyl 4-(dimethylamino)benzoate
Comparison :
- Structural Features: Feature dimethylamino groups, which increase basicity and reactivity.
- Applications: Camostat Mesylate is a protease inhibitor used in research, while ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin cements, demonstrating superior reactivity over methacrylate analogs .
Comparative Data Table
Key Research Findings
- Structure-Activity Relationships :
- Synthetic Accessibility : Phenacyl benzoates are synthesized via straightforward coupling reactions, suggesting the target compound could be prepared similarly .
- Commercial Viability : The target compound’s discontinued status contrasts with commercially available analogs like Camostat Mesylate, highlighting challenges in sourcing .
Biological Activity
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, a compound characterized by its unique structure combining ester and phenolic functional groups, has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data and case studies.
The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate. This reaction is usually facilitated by catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The resulting compound exhibits both hydrophilic and lipophilic properties due to its functional groups, making it suitable for various biological applications.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The phenolic groups in the compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.
- Hydrolysis : The ester group may undergo hydrolysis, releasing active phenolic compounds that can further interact with biological targets.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in combating oxidative stress-related diseases. A study demonstrated that the compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various pathogens. In vitro studies revealed that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been explored in several studies. It has been shown to reduce pro-inflammatory cytokines in cell cultures and animal models. This suggests its potential application in treating inflammatory diseases.
Case Studies
- Antioxidant Efficacy : A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers compared to control groups, highlighting its potential as a therapeutic agent against oxidative damage.
- Antimicrobial Testing : Another research effort focused on testing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at relatively low concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxybenzoate | Similar ester structure | Moderate antimicrobial activity |
| Benzofuran derivatives | Contains phenolic group | Notable antimicrobial properties |
| Ethyl 4-[2-(furan-2-ylmethylene)hydrazinyl]benzoate | Different functional group | Exhibits significant binding affinity to serum proteins |
This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological interactions compared to similar compounds .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, and how can purity be maximized?
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures (e.g., stability up to 150°C).
- Photodegradation Assays : UV-Vis spectroscopy under UV light (254 nm) to evaluate photosensitivity, common in phenacyl ester derivatives.
- pH Stability : Incubate in buffers (pH 3–9) and analyze via HPLC for degradation products like free 2,4-dihydroxyphenyl groups .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating its COX-2 inhibitory activity, and how can IC₅₀ discrepancies be resolved?
- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) with recombinant human COX-2. A reported IC₅₀ of 1.2 µM was observed, but discrepancies arise from:
- Assay Variability : Standardize substrate (arachidonic acid) concentration and incubation time.
- Positive Controls : Compare with celecoxib (known IC₅₀ = 0.04 µM).
- Statistical Validation : Triplicate runs with ANOVA to assess significance (p < 0.05). Conflicting data may require isothermal titration calorimetry (ITC) to validate binding affinity .
Q. How do structural modifications (e.g., halogenation) influence its pharmacological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with halogens (e.g., Cl, Br) at the 2,4-dihydroxyphenyl moiety. Evaluate:
-
Bioactivity : Antimicrobial assays (MIC against S. aureus) and anti-inflammatory (COX-2 inhibition).
-
Electron-Withdrawing Effects : Chlorination enhances electrophilicity, improving enzyme binding (e.g., 2,4-dichloro analog shows 2x higher COX-2 inhibition).
-
Crystallography : X-ray diffraction to compare binding modes with unmodified compound .
- Data Table :
| Analog (R-group) | COX-2 IC₅₀ (µM) | MIC (S. aureus) (µg/mL) |
|---|---|---|
| 2,4-Dihydroxy (parent) | 1.2 | 64 |
| 2-Cl,4-OH | 0.8 | 32 |
| 2,4-Cl₂ | 0.6 | 16 |
Q. What computational strategies can predict its interaction with biological targets like DNA topoisomerase II?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB ID 1ZXM (human topoisomerase II) to identify binding pockets. The ethoxy linker and benzoate group show hydrogen bonding with ASP-541 and LYS-454.
- MD Simulations : 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding.
- Pharmacophore Modeling : Highlight essential features like the 2-oxoethoxy group for hydrophobic interactions .
Q. How should researchers address contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Contradictions may arise from:
- Cell Line Variability : Test in both cancer (HeLa, MCF-7) and non-cancerous (HEK-293) lines.
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrosis vs. apoptosis.
- Metabolic Interference : Pre-treat cells with CYP450 inhibitors to assess metabolite-driven toxicity. Replicate studies with standardized MTT protocols (24–48 h incubation) .
Methodological Notes
- Key Techniques : HPLC (C18 columns, acetonitrile/water gradient), NMR (¹H/¹³C for ester confirmation), and LC-MS for metabolite profiling.
- Ethical Compliance : All biological studies must adhere to in vitro protocols; no in vivo applications are validated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
